molecular formula C25H27N3O3S B279543 2-(3,4-dimethylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide

2-(3,4-dimethylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide

カタログ番号 B279543
分子量: 449.6 g/mol
InChIキー: NMCJUCNCYVWICT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3,4-dimethylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide, commonly known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for the proliferation and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated for its potential as a treatment for B-cell malignancies.

作用機序

TAK-659 is a reversible inhibitor of BTK, which blocks the phosphorylation of downstream signaling molecules such as PLCγ2, AKT, and ERK. This leads to the inhibition of B-cell proliferation and survival, as well as the induction of apoptosis. TAK-659 has been shown to be more selective for BTK than other members of the Tec kinase family, such as ITK and TXK.
Biochemical and Physiological Effects
In addition to its effects on B-cell signaling, TAK-659 has been shown to have anti-inflammatory properties. BTK is also expressed in myeloid cells, where it plays a role in Toll-like receptor (TLR) signaling and cytokine production. TAK-659 has been shown to inhibit TLR-mediated cytokine production in human monocytes and dendritic cells, suggesting a potential role in the treatment of inflammatory diseases.

実験室実験の利点と制限

TAK-659 is a highly specific inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in B-cell signaling and function. Its reversible binding kinetics also allow for the study of short-term effects of BTK inhibition. However, TAK-659 has limitations in terms of its pharmacokinetic properties, such as low solubility and bioavailability, which may limit its use in vivo.

将来の方向性

There are several potential future directions for the development of TAK-659 and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or immune checkpoint inhibitors, to enhance their efficacy. Another area of research is the identification of biomarkers that can predict response to BTK inhibition, which could aid in patient selection and personalized treatment. Finally, the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties could lead to the development of more effective treatments for B-cell malignancies and inflammatory diseases.

合成法

The synthesis of TAK-659 involves several steps, starting with the reaction of 3,4-dimethylphenol with 2-chloroacetyl chloride to produce 2-(3,4-dimethylphenoxy)acetamide. This intermediate is then reacted with 4-(2-thienylcarbonyl)-1-piperazinecarboxylic acid to obtain the final product, TAK-659. The synthesis process has been optimized to achieve high yields and purity of the compound.

科学的研究の応用

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that TAK-659 inhibits BTK activity and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in B-cell lines. In vivo studies have demonstrated the efficacy of TAK-659 in reducing tumor growth and improving survival in mouse models of B-cell malignancies.

特性

分子式

C25H27N3O3S

分子量

449.6 g/mol

IUPAC名

2-(3,4-dimethylphenoxy)-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]acetamide

InChI

InChI=1S/C25H27N3O3S/c1-18-5-10-22(16-19(18)2)31-17-24(29)26-20-6-8-21(9-7-20)27-11-13-28(14-12-27)25(30)23-4-3-15-32-23/h3-10,15-16H,11-14,17H2,1-2H3,(H,26,29)

InChIキー

NMCJUCNCYVWICT-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)C

正規SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。